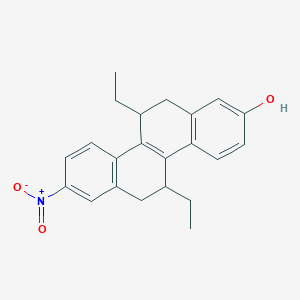
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid with a chemical formula of C20H23NO3. This compound has gained interest in scientific research due to its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, research could be conducted to optimize its pharmacokinetic and pharmacodynamic properties, which could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol involves a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The second step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The final step involves the reaction of 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene with 8-bromo-1-octanol in the presence of potassium carbonate and dimethylformamide to form 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol.
Aplicaciones Científicas De Investigación
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
138090-25-2 |
|---|---|
Nombre del producto |
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol |
Fórmula molecular |
C22H23NO3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5,11-diethyl-8-nitro-5,6,11,12-tetrahydrochrysen-2-ol |
InChI |
InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3 |
Clave InChI |
FLNNJDAUTHCVAU-UHFFFAOYSA-N |
SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
SMILES canónico |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
Sinónimos |
2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol THCNO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



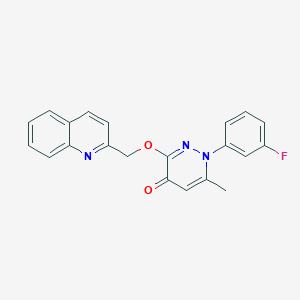
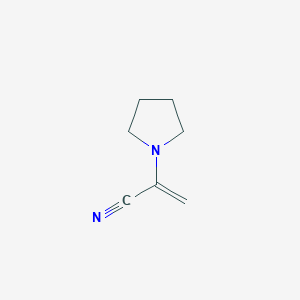
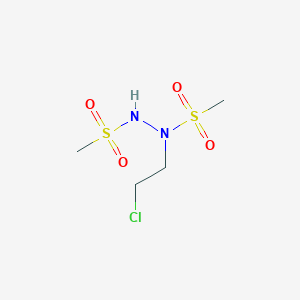
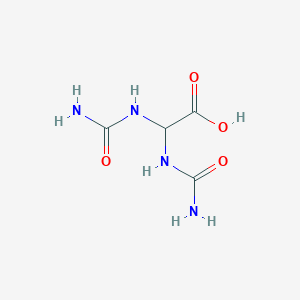
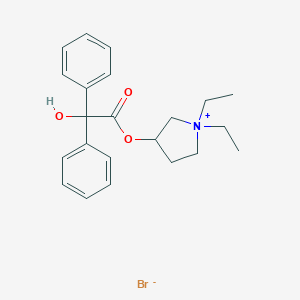
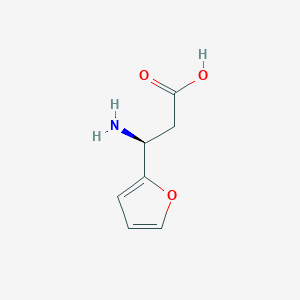
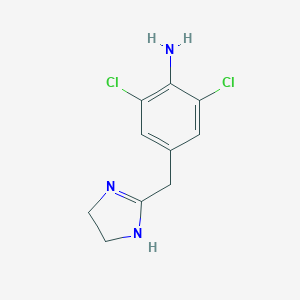
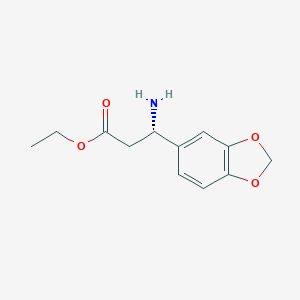
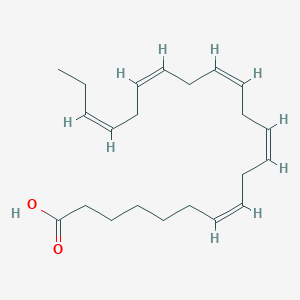
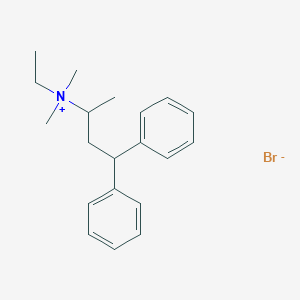
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
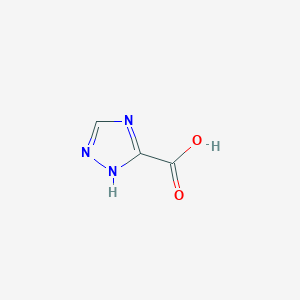
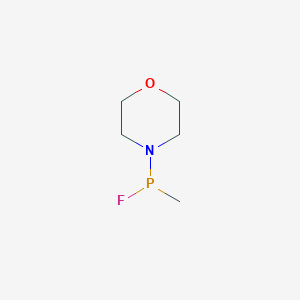
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)